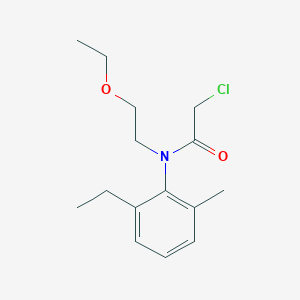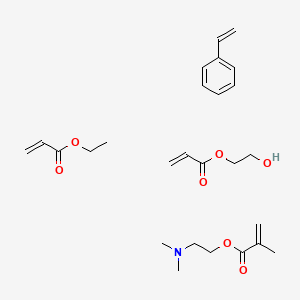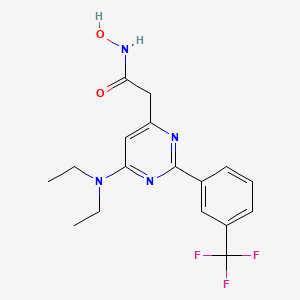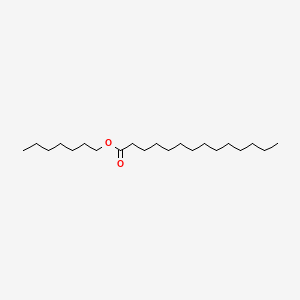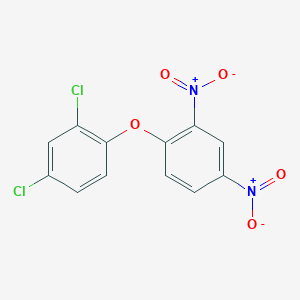
2,4-Dichloro-1-(2,4-dinitrophenoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-1-(2,4-dinitrophenoxy)benzene is an organic compound that belongs to the class of aromatic compounds known as nitrophenyl ethers. This compound is characterized by the presence of two chlorine atoms and two nitro groups attached to a benzene ring, with an ether linkage connecting two benzene rings. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-(2,4-dinitrophenoxy)benzene typically involves the nitration of 2,4-dichlorophenol followed by etherification. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 2,4-dichloro-1-nitrophenol is then reacted with 2,4-dinitrochlorobenzene in the presence of a base such as potassium carbonate to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and column chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-1-(2,4-dinitrophenoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like iron powder or catalytic hydrogenation.
Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions on the benzene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Reduction: Iron powder in acidic medium or hydrogen gas with a palladium catalyst.
Electrophilic Aromatic Substitution: Chlorine gas or bromine in the presence of a Lewis acid catalyst like ferric chloride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxy derivatives.
Reduction: Formation of 2,4-dichloro-1-(2,4-diaminophenoxy)benzene.
Electrophilic Aromatic Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,4-Dichloro-1-(2,4-dinitrophenoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as an inhibitor of certain enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-1-(2,4-dinitrophenoxy)benzene involves its interaction with molecular targets such as enzymes. The nitro groups can undergo reduction to form reactive intermediates that can inhibit enzyme activity. The compound can also participate in nucleophilic substitution reactions, leading to the modification of biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-1-nitrophenoxybenzene
- 2,4-Dichloro-1-(4-nitrophenoxy)benzene
- 2,4-Dichloro-1-(2,4-dinitrophenoxy)benzene
Uniqueness
This compound is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in synthetic chemistry and research applications.
Properties
CAS No. |
52423-45-7 |
|---|---|
Molecular Formula |
C12H6Cl2N2O5 |
Molecular Weight |
329.09 g/mol |
IUPAC Name |
1-(2,4-dichlorophenoxy)-2,4-dinitrobenzene |
InChI |
InChI=1S/C12H6Cl2N2O5/c13-7-1-3-11(9(14)5-7)21-12-4-2-8(15(17)18)6-10(12)16(19)20/h1-6H |
InChI Key |
FEQRCTGXGBJKFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




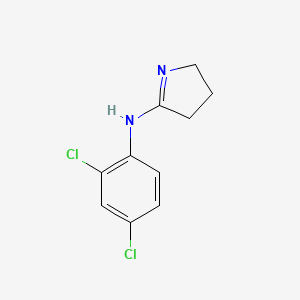
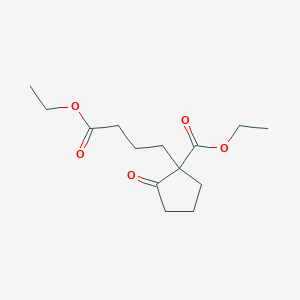

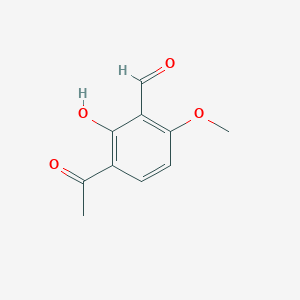
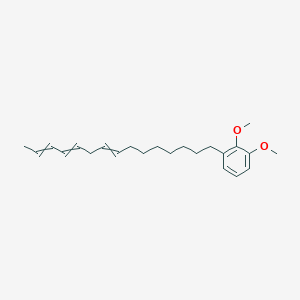
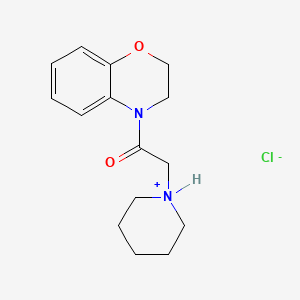
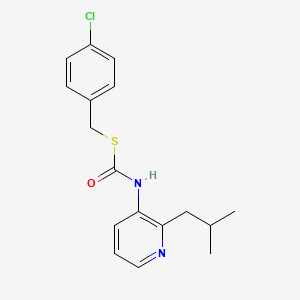
![Benzamide, N-[(ethylamino)thioxomethyl]-](/img/structure/B14658463.png)
